Methyl octadec-17-EN-13-ynoate

Description

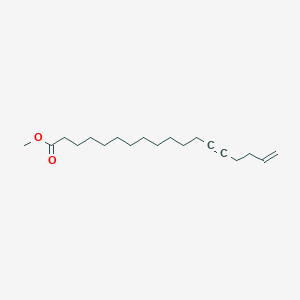

Methyl octadec-17-EN-13-ynoate is a methyl ester characterized by an 18-carbon chain (octadec-) with an unsaturated bond (EN, double bond) at position 17 and a triple bond (ynoate) at position 12. Its molecular structure combines both alkenyl and alkynyl moieties, making it distinct among fatty acid derivatives. This compound’s structural complexity likely influences its physical properties (e.g., volatility, solubility) and reactivity, which are critical in applications ranging from industrial chemistry to atmospheric studies .

Properties

CAS No. |

62204-08-4 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadec-17-en-13-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-5,8-18H2,2H3 |

InChI Key |

NOHOOPQDJSDBFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC#CCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-17-EN-13-ynoate can be synthesized through several synthetic routes. One common method involves the esterification of octadec-17-EN-13-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-17-EN-13-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Hydrogenation of the double and triple bonds can yield saturated derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated esters

Substitution: Hydrolyzed acids, amides

Scientific Research Applications

Methyl octadec-17-EN-13-ynoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octadec-17-EN-13-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites may exert effects on cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Groups

Methyl octadec-17-EN-13-ynoate belongs to the methyl ester family, sharing a common ester functional group (-COOCH₃) with compounds like methyl E-2-octenoate and methyl sorbate . However, its unique combination of a double bond (EN) and triple bond (ynoate) distinguishes it from simpler esters such as methyl octanoate or ethyl hexanoate, which lack unsaturated or polyunsaturated bonds . For example:

- Methyl E-2-octenoate (C₉H₁₄O₂): Contains a single trans double bond at position 2.

- Methyl sorbate (C₇H₁₀O₂): Features conjugated double bonds (2,4-hexadienoate).

Table 1: Structural Comparison of Selected Methyl Esters

| Compound Name | Chain Length | Double Bond Position | Triple Bond Position | Functional Groups |

|---|---|---|---|---|

| Methyl octanoate | C8 | None | None | Ester |

| Methyl E-2-octenoate | C9 | C2 | None | Ester, trans-alkene |

| Methyl sorbate | C7 | C2, C4 | None | Ester, conjugated diene |

| This compound | C18 | C17 | C13 | Ester, alkene, alkyne |

Analytical Behavior

Retention and Migration Times

In gas chromatography (GC), methyl esters exhibit retention times influenced by chain length and unsaturation. For instance, methyl octanoate (C8) elutes earlier than longer-chain esters like this compound (C18). The latter’s triple bond may further delay elution due to increased molecular rigidity . Evidence from resin-derived methyl esters (e.g., Z-communic acid methyl ester) shows that unsaturated bonds alter migration times in GC traces, suggesting similar behavior for the target compound .

Ionization and Dimer Formation

In mass spectrometry, methyl esters often form protonated molecules ([M+H]⁺) and neutral dimers. This compound’s high molecular weight and unsaturation may enhance dimer formation under ionization, as observed in compounds like (E)-2-octenal and 1-octen-3-one . This contrasts with simpler esters (e.g., methyl propanoate), which predominantly produce monomeric ions .

Physical and Chemical Properties

- Volatility : Longer-chain esters (C18) are less volatile than shorter analogs (C8). The triple bond may reduce volatility further due to increased molecular weight and rigidity .

- Stability: Conjugated systems (e.g., methyl sorbate) are prone to oxidation, whereas isolated triple bonds (as in this compound) may offer greater stability under ambient conditions .

- Solubility: Polar functional groups (ester) enhance solubility in organic solvents, but the nonpolar C18 chain limits water solubility, similar to methyl salicylate .

Table 2: Inferred Property Comparison

| Property | Methyl Octanoate | Methyl Sorbate | This compound |

|---|---|---|---|

| Molecular Weight (g/mol) | 144 | 126 | ~290 |

| Boiling Point (°C) | 193 | 234 | >300 (estimated) |

| Solubility in Water | Low | Moderate | Very Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.